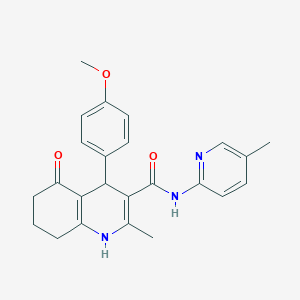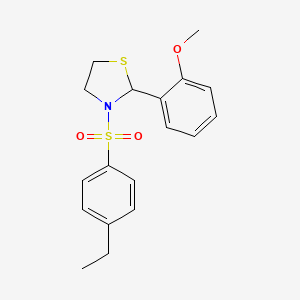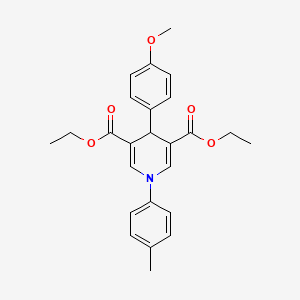![molecular formula C21H14ClN3O4 B11649907 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B11649907.png)
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Addition of the cyano group: This can be done via a nucleophilic substitution reaction using cyanide salts.
Coupling with the nitrophenyl group: This final step involves the formation of an amide bond through a condensation reaction between the cyano group and the nitrophenylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group may interact with enzyme active sites, inhibiting their function. The cyano group can also participate in hydrogen bonding or electrostatic interactions with biological molecules, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H14ClN3O4 |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-13-2-7-17(25(27)28)11-19(13)24-21(26)15(12-23)10-18-8-9-20(29-18)14-3-5-16(22)6-4-14/h2-11H,1H3,(H,24,26)/b15-10+ |
Clé InChI |
YIJZTUNGKHFMTQ-XNTDXEJSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11649827.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)
![2-[(E)-(hydroxyimino)methyl]-1-methyl-4-{[3-(trimethylammonio)propyl]carbamoyl}pyridinium](/img/structure/B11649852.png)

![5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11649873.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11649874.png)

![(5E)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649886.png)
![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11649903.png)

![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649918.png)
![Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11649923.png)
![10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11649935.png)
